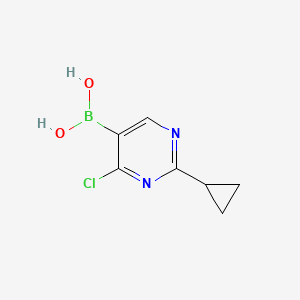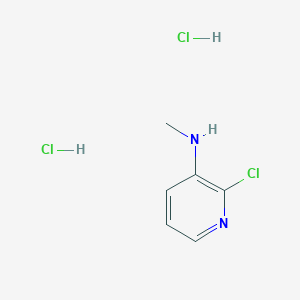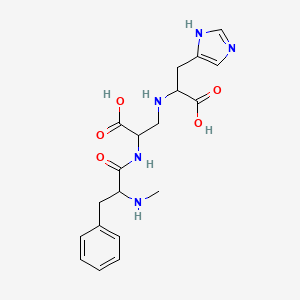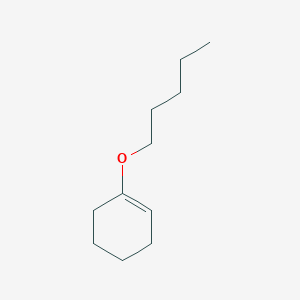
1-(Pentyloxy)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pentyloxy)cyclohex-1-ene is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexene, where a pentyloxy group is attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pentyloxy)cyclohex-1-ene can be synthesized through the reaction of cyclohexene with pentanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexene and the pentyloxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This might include the use of continuous reactors and advanced separation techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pentyloxy)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Pentyloxy)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Pentyloxy)cyclohex-1-ene involves its interaction with various molecular targets. The pentyloxy group can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The cyclohexene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Cyclohexene: A simpler analog without the pentyloxy group.
Cyclohexanol: The hydroxyl derivative of cyclohexene.
Cyclohexanone: The ketone derivative of cyclohexene.
Uniqueness: The combination of the cyclohexene ring and the pentyloxy group makes it a versatile compound for various chemical reactions and applications .
Propiedades
Número CAS |
61382-77-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-pentoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h8H,2-7,9-10H2,1H3 |
Clave InChI |
NULVUQQEOZNQNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
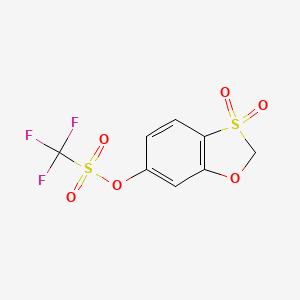
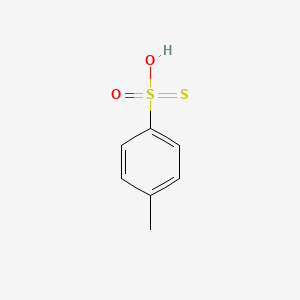
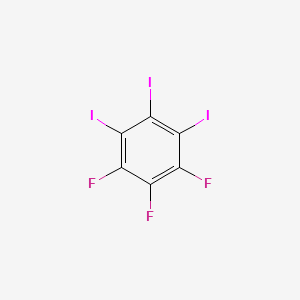
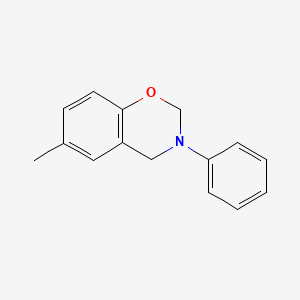
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
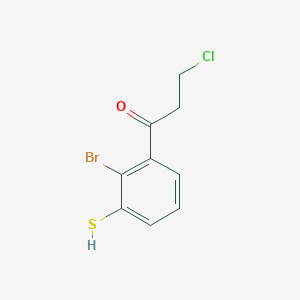
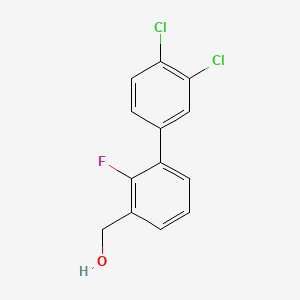
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
